

Preclinical Efficacy of ME-143: An In-depth Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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Introduction

ME-143, also known as NV-143, is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX). This enzyme is ectopically expressed on the surface of cancer cells and is implicated in tumor growth and progression. Preclinical studies have demonstrated the broad-spectrum anti-cancer activity of **ME-143** in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical research on **ME-143**'s efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of ENOX2

The primary mechanism of action of **ME-143** is the targeted inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase. ENOX2 is a growth-related cell surface protein with both oxidative and protein disulfide-thiol interchange activities, which are crucial for cancer cell enlargement and proliferation.

ME-143 has been shown to directly bind to purified recombinant ENOX2 with a high affinity, exhibiting a dissociation constant (Kd) of 43 nM.^[1] This binding effectively blocks the enzymatic functions of ENOX2.

Inhibition of ENOX2 Enzymatic Activities

Preclinical studies have demonstrated that **ME-143** inhibits both the oxidative and protein disulfide-thiol interchange activities of ENOX2.^[1]

- **Oxidative Activity:** **ME-143** rapidly blocks the oxidation of NADH and reduced coenzyme Q10, key substrates for ENOX2's oxidative function.^[1]
- **Protein Disulfide-Thiol Interchange Activity:** The inhibition of this activity by **ME-143** occurs progressively over a 60-minute interval, spanning three cycles of the enzyme's activity. This inhibition directly correlates with the cessation of cancer cell enlargement, a critical step for cell cycle progression.^[1]

Importantly, **ME-143** is highly specific for the tumor-associated ENOX2, showing no significant inhibition of the constitutive ENOX1 (CNOX) found on non-cancerous cells.^[1]

Signaling Pathway Modulation

Beyond direct enzyme inhibition, **ME-143** has been reported to modulate key oncogenic signaling pathways, most notably the Wnt/ β -catenin pathway.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including colorectal cancer. In the canonical Wnt pathway, the stabilization and nuclear translocation of β -catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of target genes that drive cell proliferation.

While the precise molecular interactions are still under investigation, **ME-143** is suggested to inhibit the Wnt/ β -catenin pathway, leading to a reduction in the nuclear pool of β -catenin and decreased transcriptional activity of TCF/LEF. This contributes to the anti-proliferative effects of **ME-143** in cancer cells.

Figure 1: Proposed mechanism of **ME-143** on the Wnt/ β -catenin signaling pathway.

Quantitative Data on Preclinical Efficacy

The preclinical efficacy of **ME-143** has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative activity.

Cell Line	Cancer Type	Assay	Endpoint	ME-143 Concentration	Result	Reference
Various	Ovarian and others	Cell Growth	EC50	20-50 nM	Inhibition of cell growth	[1][2]
HeLa	Cervical Cancer	ENOX2 Activity	EC50	~50 nM	Inhibition of NADH oxidation	[3]
Recombinant ENOX2	-	Binding Affinity	Kd	43 nM	Direct binding	[1][2]

Table 1: In Vitro Efficacy of **ME-143**

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of **ME-143** on cancer cell viability.[3]

Materials:

- Cancer cell line of interest (e.g., HeLa)
- Complete growth medium
- 96-well culture plates
- **ME-143** stock solution (dissolved in a suitable solvent, e.g., ethanol)
- Phosphate-buffered saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 2×10^4 cells per well and allow them to adhere for 8-12 hours at 37°C in a 5% CO₂ incubator.
- Treatment: Wash the cells once with sterile PBS. Prepare serial dilutions of **ME-143** in complete growth medium and add to the respective wells. Include untreated control wells.
- Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.
- Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the untreated control.

ENOX2 Activity Assay (NADH Oxidation)

This protocol is based on the spectrophotometric measurement of NADH oxidation by ENOX2. [\[3\]](#)

Materials:

- Source of ENOX2 (e.g., recombinant ENOX2 or cancer cell lysates)
- Reaction buffer: 25 mM Tris-MES (pH 7.2), 100 μM GSH, 1 mM KCN
- NADH solution (150 μM)

- **ME-143** stock solution
- Spectrophotometer with temperature control

Procedure:

- **Reaction Setup:** In a cuvette, prepare the reaction mixture containing the reaction buffer and the ENOX2 source.
- **Inhibitor Addition:** For inhibition studies, add varying concentrations of **ME-143** to the reaction mixture and pre-incubate for a specified time.
- **Initiation of Reaction:** Initiate the reaction by adding NADH to the cuvette.
- **Spectrophotometric Measurement:** Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C with continuous recording.
- **Data Analysis:** Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the EC50 value for **ME-143** inhibition by plotting the percentage of inhibition against the logarithm of the **ME-143** concentration.

Western Blot Analysis for Wnt/ β -catenin Pathway Proteins

This is a general protocol for assessing the levels of key proteins in the Wnt/ β -catenin pathway. Specific antibody concentrations and incubation times may need to be optimized.

Materials:

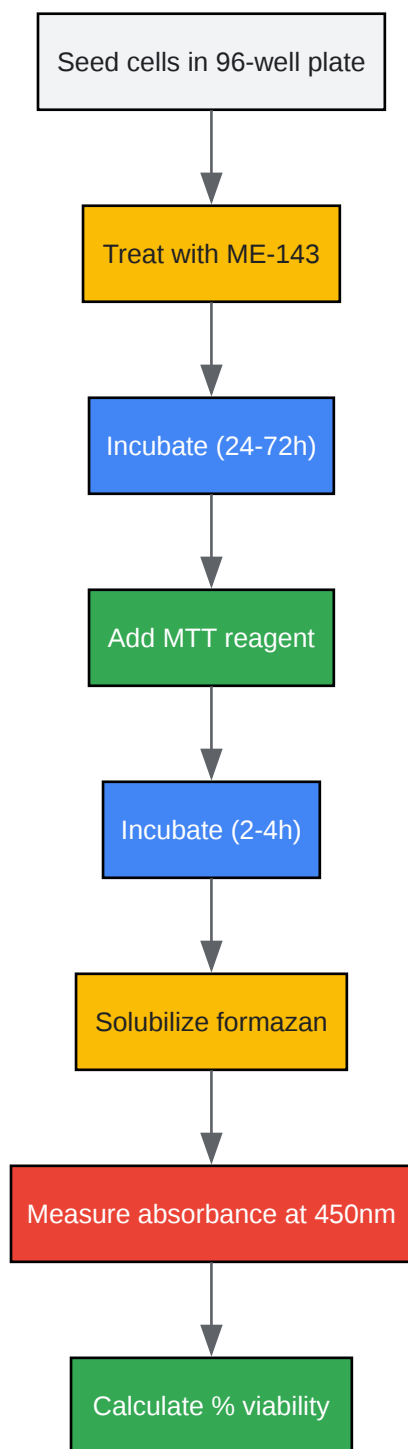
- Cancer cells treated with **ME-143**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti- β -catenin, anti-phospho- β -catenin, anti-TCF/LEF, anti-c-Myc, anti-Cyclin D1)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

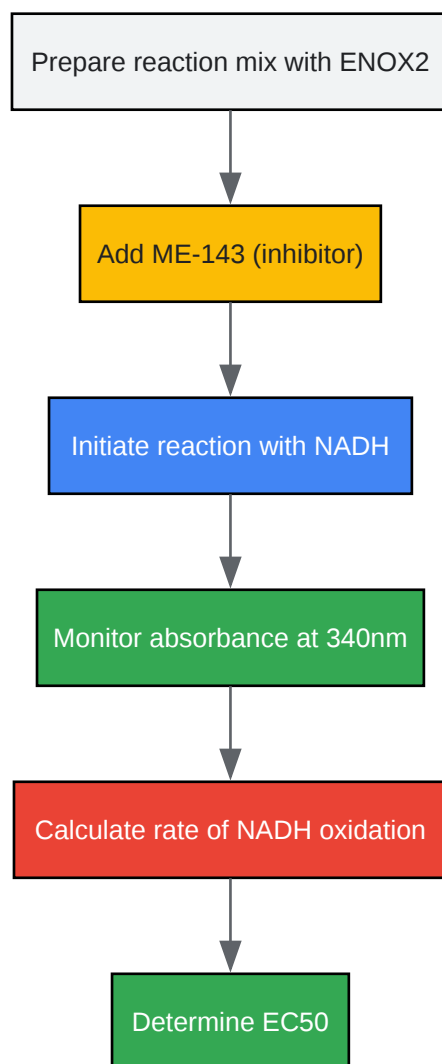
- Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Experimental Workflow Diagrams



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Figure 2: Workflow for a typical cell viability (MTT) assay.



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Figure 3: Workflow for an ENOX2 enzymatic activity assay.

Conclusion

The preclinical data for **ME-143** strongly support its continued investigation as a novel anti-cancer agent. Its specific and potent inhibition of the tumor-associated enzyme ENOX2, coupled with its ability to modulate oncogenic signaling pathways like Wnt/ β -catenin, provides a solid rationale for its therapeutic potential. The quantitative data from in vitro studies demonstrate its efficacy at nanomolar concentrations. Further in vivo studies are warranted to fully elucidate its anti-tumor activity in various cancer models and to establish optimal dosing and treatment regimens for potential clinical translation. This technical guide provides a

foundational understanding of the preclinical evidence supporting the efficacy of **ME-143** and offers detailed methodologies for researchers to build upon in their future investigations.

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- To cite this document: BenchChem. [Preclinical Efficacy of ME-143: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676121#preclinical-research-on-me-143-efficacy]

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